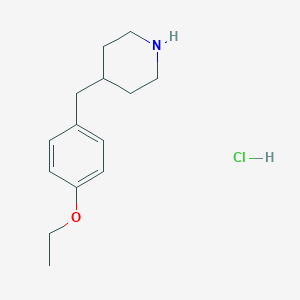

4-(4-Ethoxy-benzyl)-piperidine hydrochloride

Description

4-(4-Ethoxy-benzyl)-piperidine hydrochloride is a piperidine derivative featuring a 4-ethoxy-substituted benzyl group attached to the piperidine ring, with a hydrochloride salt form. For instance, dyclonine hydrochloride (a piperidine-based local anesthetic) highlights the pharmacological relevance of such scaffolds .

The molecular formula is inferred as C₁₄H₂₂ClNO (molecular weight ~255.8 g/mol), based on analogs like 4-(3-Ethoxy-benzyl)-piperidine hydrochloride (C₁₄H₂₂ClNO, 95% purity) .

Properties

CAS No. |

1170957-07-9 |

|---|---|

Molecular Formula |

C14H22ClNO |

Molecular Weight |

255.78 g/mol |

IUPAC Name |

4-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13;/h3-6,13,15H,2,7-11H2,1H3;1H |

InChI Key |

AXZSHPYVNWBCIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution

The initial step involves a nucleophilic substitution where piperidine acts as a nucleophile:

-

- Piperidine

- 4-Ethoxy-benzyl chloride

-

- Solvent : Anhydrous ethanol or methanol

- Base : Sodium hydroxide or potassium carbonate

- Temperature : Room temperature to reflux

- Time : Several hours to overnight

The reaction can be summarized as follows:

$$

\text{Piperidine} + \text{4-Ethoxy-benzyl chloride} \rightarrow \text{4-(4-Ethoxy-benzyl)-piperidine} + \text{HCl}

$$

Formation of Hydrochloride Salt

To convert the base form into its hydrochloride salt, the following steps are taken:

- Dissolve the synthesized 4-(4-Ethoxy-benzyl)-piperidine in an appropriate solvent (e.g., ethanol).

- Bubble hydrogen chloride gas through the solution until saturation occurs.

- The resulting precipitate is filtered and recrystallized to obtain pure 4-(4-Ethoxy-benzyl)-piperidine hydrochloride.

Table 1: Summary of Preparation Steps

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Piperidine, 4-Ethoxy-benzyl chloride | Anhydrous ethanol, NaOH/K2CO3 | 4-(4-Ethoxy-benzyl)-piperidine |

| 2 | 4-(4-Ethoxy-benzyl)-piperidine + HCl | Ethanol, HCl gas | 4-(4-Ethoxy-benzyl)-piperidine hydrochloride |

The yield and purity of the final product can be influenced by several factors:

- Reaction Time : Longer reaction times generally improve conversion rates but may lead to side reactions.

- Temperature Control : Maintaining optimal temperatures is crucial for minimizing byproducts.

- Purification Techniques : Recrystallization from suitable solvents enhances product purity.

Recent studies have focused on optimizing the synthesis of piperidines to enhance yield and reduce costs. Some key findings include:

- Utilizing continuous flow reactors can significantly increase efficiency and scalability in industrial applications.

- The use of catalysts has been shown to improve reaction rates and selectivity, leading to higher yields.

Table 2: Comparison of Traditional vs. Optimized Methods

| Method Type | Yield (%) | Reaction Time (hrs) | Comments |

|---|---|---|---|

| Traditional | ~70 | 6-12 | Longer time, lower yield |

| Optimized (Flow) | ~90 | <6 | Higher efficiency, reduced costs |

The preparation of 4-(4-Ethoxy-benzyl)-piperidine hydrochloride involves straightforward synthetic routes that can be optimized for better yields and purity. Understanding the reaction mechanisms and conditions is essential for improving production methods in both laboratory and industrial settings. Future research may focus on refining these methods further, exploring alternative reactants or catalysts to enhance efficiency.

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Group

The benzylic C–O bond in the ethoxybenzyl group is susceptible to catalytic hydrogenolysis under specific conditions.

| Reaction | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Hydrogenolysis of benzyl ether | H₂, 10% Pd/C, toluene, 110–120°C, 20 kg/cm², 3 hr | Piperidine derivative + 4-ethylphenol |

Mechanism : Palladium-catalyzed cleavage of the benzyl ether bond releases the piperidine scaffold and generates 4-ethylphenol. This reaction is critical for deprotection in multistep syntheses .

Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring (free base) can undergo nucleophilic substitution or alkylation.

| Reaction | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Alkylation | 1-(2-Chloroethyl)piperidine, K₂CO₃, DMSO, reflux | Quaternary ammonium derivatives |

Example :

Alkylation typically requires deprotonation of the piperidine nitrogen using a base (e.g., K₂CO₃) to enhance nucleophilicity .

Ether Cleavage of the Ethoxy Group

The ethoxy group can undergo acid- or base-mediated cleavage.

| Reaction | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Acidic cleavage | HBr (48%), reflux | 4-Hydroxybenzyl-piperidine + ethanol |

Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by bromide yields a phenol and ethyl bromide.

Salt Metathesis

The hydrochloride salt can undergo ion exchange in basic media.

| Reaction | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Neutralization | NaOH (aq.), extraction with organic solvent | 4-(4-Ethoxy-benzyl)-piperidine (free base) |

Application : The free base is more reactive in subsequent transformations, such as acylation or oxidation.

Reduction of the Piperidine Ring

The piperidine ring can undergo partial or full reduction, though this is less common.

| Reaction | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Catalytic hydrogenation | H₂, PtO₂, ethanol | Decahydroisoquinoline derivative (fully reduced) |

Note : Complete saturation of the piperidine ring alters its conformational flexibility and biological activity .

Electrophilic Aromatic Substitution

The para-ethoxybenzyl group’s aromatic ring can undergo nitration or sulfonation.

| Reaction | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Ethoxy-3-nitrobenzyl-piperidine |

Regioselectivity : The ethoxy group directs electrophiles to the ortho and para positions, though steric hindrance from the benzyl group may favor para substitution .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-(4-Ethoxy-benzyl)-piperidine hydrochloride is investigated for its pharmacological properties. It has been studied as a potential scaffold for the development of new drugs targeting various receptors. For example, compounds derived from piperidine structures have shown promise as dopamine receptor antagonists, which are crucial in treating disorders such as Parkinson's disease and schizophrenia .

Neuropharmacology

Research indicates that this compound may interact with dopamine receptors, particularly the D4 receptor, which is implicated in several neuropsychiatric disorders. Studies have demonstrated that derivatives of piperidine can modulate neurotransmitter release, potentially offering therapeutic benefits for conditions characterized by dopaminergic dysregulation .

Antiviral Research

There is emerging evidence that piperidine derivatives can act as inhibitors against viral infections. Specifically, compounds similar to 4-(4-Ethoxy-benzyl)-piperidine hydrochloride have been explored for their ability to inhibit influenza virus replication by interfering with hemagglutinin-mediated membrane fusion processes . This suggests potential applications in antiviral drug development.

Case Study: Dopamine Receptor Antagonists

A study focusing on benzyloxypiperidine scaffolds reported the discovery of selective D4 receptor antagonists that exhibited improved stability and efficacy compared to previous compounds . The findings suggest that modifications in the piperidine structure can significantly enhance pharmacological profiles.

Case Study: Influenza Virus Inhibition

Another investigation highlighted the potential of certain piperidine derivatives as novel antiviral agents against influenza H1N1. These compounds were shown to inhibit viral fusion processes, indicating a promising avenue for developing antiviral therapies based on piperidine structures .

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Notes:

- Solubility: Ethoxy groups enhance lipophilicity compared to polar groups like –CN or –NO₂. For example, 4-(4-Nitrophenyl)piperidine hydrochloride (C₁₁H₁₅ClN₂O₂) is soluble in water and alcohol due to nitro group polarity , whereas ethoxy analogs likely favor organic solvents.

- Positional Effects : 2- or 3-substituted benzyl groups (vs. 4-) alter steric hindrance and binding affinity in biological systems .

Pharmacological and Toxicological Profiles

- 4-(4-Fluorobenzoyl)piperidine hydrochloride : Used in synthesis of bioactive molecules; fluorinated analogs often exhibit improved metabolic stability .

- Toxicity Data: Limited for most compounds. 4-(Diphenylmethoxy)piperidine hydrochloride lacks acute toxicity values, highlighting a common data gap in piperidine derivatives .

Biological Activity

4-(4-Ethoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with various biological targets. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-(4-Ethoxy-benzyl)-piperidine hydrochloride is , with a molecular weight of 233.76 g/mol. The compound features a piperidine ring substituted with an ethoxy-benzyl group, which may enhance its lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.76 g/mol |

| IUPAC Name | 4-(4-Ethoxy-benzyl)-piperidine hydrochloride |

The biological activity of 4-(4-Ethoxy-benzyl)-piperidine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Piperidine derivatives are known to exhibit various pharmacological effects, including:

- Dopamine Receptor Modulation : Compounds with piperidine structures often interact with dopamine receptors, which play a critical role in mood regulation and motor control.

- Serotonin Transporter Inhibition : Similar compounds have shown inhibitory effects on serotonin transporters, suggesting potential antidepressant properties.

- Anticholinergic Activity : Some piperidine derivatives exhibit anticholinergic effects, which can be beneficial in treating conditions like Parkinson's disease.

Biological Activity Studies

Recent studies have explored the biological activity of piperidine derivatives, including 4-(4-Ethoxy-benzyl)-piperidine hydrochloride. Here are key findings:

- Neuropharmacological Effects : Research indicates that this compound may possess neuroprotective properties, potentially reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Preliminary tests suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Cytotoxicity : Studies have reported varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of several piperidine derivatives, including 4-(4-Ethoxy-benzyl)-piperidine hydrochloride. The results demonstrated that this compound significantly reduced neuronal apoptosis induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases .

Case Study 2: Antimicrobial Properties

In a comparative study on the antimicrobial activity of various piperidine derivatives, 4-(4-Ethoxy-benzyl)-piperidine hydrochloride showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting a strong potential for development as an antibacterial agent .

Q & A

Basic: What synthetic routes are recommended for 4-(4-Ethoxy-benzyl)-piperidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1: Alkylation of piperidine with 4-ethoxybenzyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C, followed by HCl treatment for salt formation .

- Route 2: Reductive amination using 4-ethoxybenzaldehyde and piperidine with NaBH4 or H2/Pd-C, followed by HCl precipitation .

- Optimization Tips:

- Purity: Use column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

- Yield: Monitor reaction progress via TLC (Rf ~0.5 in 10% methanol/CH2Cl2) and adjust stoichiometry (1:1.2 molar ratio of piperidine to benzyl halide) .

Basic: How should researchers characterize purity and structural integrity?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to confirm >95% purity .

- NMR: Key signals: δ 1.35 ppm (triplet, -OCH2CH3), δ 3.50–4.10 ppm (piperidine protons), δ 7.25–7.45 ppm (aromatic protons) .

- Mass Spec: ESI-MS expected [M+H]+: Calculated for C14H22ClNO2: 296.1; observed: 296.0 ± 0.2 .

- Impurity Profiling: Identify byproducts (e.g., unreacted benzyl halide) via GC-MS or LC-MS .

Basic: What are key stability considerations for storage and handling?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the ethoxy group .

- Decomposition Risks: Avoid prolonged exposure to moisture (hydrolysis) or strong oxidizers (e.g., peroxides), which may degrade the benzyl ether moiety .

- Handling: Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential respiratory irritation .

Advanced: How to resolve contradictions in biological activity data for piperidine derivatives?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in receptor binding (e.g., σ vs. opioid receptors) may arise from assay-specific buffer compositions (e.g., NaCl concentration affecting EC50) .

- Meta-Analysis: Compare substituent effects across derivatives. For instance, 4-methoxy vs. 4-ethoxy groups may alter logP values by ~0.5, impacting membrane permeability .

- Control Studies: Include reference compounds (e.g., diazepam for GABA receptor assays) to validate experimental setups .

Advanced: How can computational methods predict reactivity and interactions?

Methodological Answer:

- DFT Calculations: Model the electron density of the ethoxybenzyl group to predict nucleophilic attack sites (e.g., at the piperidine nitrogen) using Gaussian09 with B3LYP/6-31G* basis set .

- Molecular Docking: Simulate binding to target proteins (e.g., serotonin receptors) with AutoDock Vina. The ethoxy group’s orientation may sterically hinder interactions compared to smaller substituents (e.g., fluoro) .

- ADMET Prediction: Use SwissADME to estimate bioavailability (TPSA ~40 Ų) and cytochrome P450 inhibition risks .

Advanced: What SAR implications arise from benzyl-group substituent variations?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO2, -F): Enhance metabolic stability but reduce solubility. Compare 4-fluoro (logP 2.1) vs. 4-ethoxy (logP 2.8) derivatives .

- Steric Effects: Bulky substituents (e.g., 2-naphthyl) may hinder piperidine ring flexibility, reducing receptor affinity .

- Hydrogen Bonding: Methoxy/ethoxy groups improve water solubility via polar interactions but may compete with target binding .

Advanced: How to mitigate synthetic byproducts and impurities?

Methodological Answer:

- Byproduct Identification: Common impurities include:

- Purification: Employ preparative HPLC with a pH-stable column (e.g., XBridge C18) for challenging separations .

Advanced: What in vitro assays are suitable for toxicity profiling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.